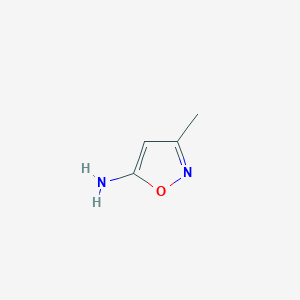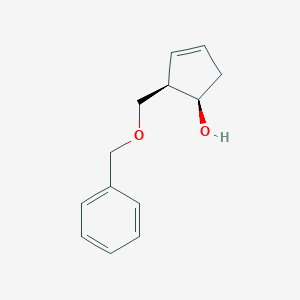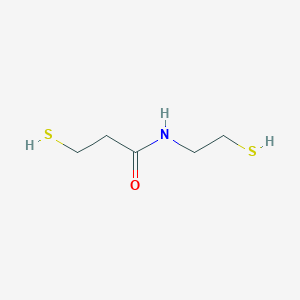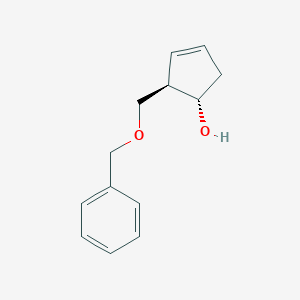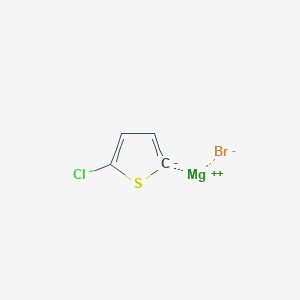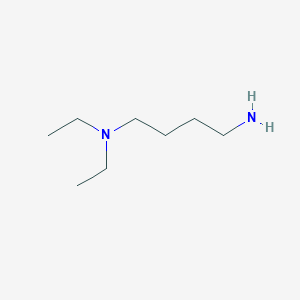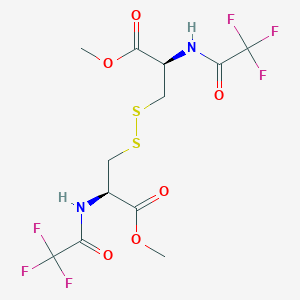
N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester
概要
説明
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester is a chemical compound that belongs to the class of organofluorine compounds It is derived from L-cystine, an amino acid, and is characterized by the presence of trifluoroacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester typically involves the reaction of L-cystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Starting Materials: L-cystine, trifluoroacetic anhydride, and a base (e.g., pyridine).
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions. The mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to other functional groups.
Substitution: The trifluoroacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with different functional groups.
科学的研究の応用
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester has several applications in scientific research, including:
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester exerts its effects involves the interaction of the trifluoroacetyl groups with specific molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
N,N’-Bis(trifluoroacetyl)-L-homocystine dimethyl ester: This compound is similar in structure but derived from L-homocystine instead of L-cystine.
N,N’-Bis(trifluoroacetyl)-L-lysine methyl ester: Another similar compound, derived from L-lysine.
Uniqueness
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester is unique due to its specific structure and the presence of trifluoroacetyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications in research and industry.
特性
IUPAC Name |
methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAWGNAKBQNRN-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471277 | |
| Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26527-24-2 | |
| Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
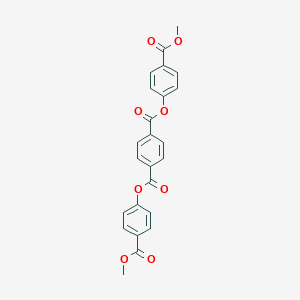
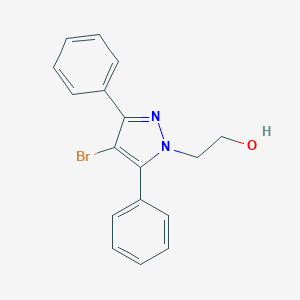
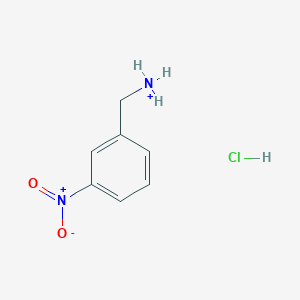
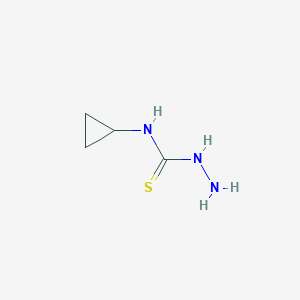
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
